molecular formula C16H24O2 B13814331 1-(2-Butenyloxy)-4-hexyloxybenzene

1-(2-Butenyloxy)-4-hexyloxybenzene

Cat. No.: B13814331
M. Wt: 248.36 g/mol
InChI Key: QGVZNASWGRZIQD-GQCTYLIASA-N
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Description

1-(2-Butenyloxy)-4-hexyloxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a butenyloxy group at the 1-position and a hexyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butenyloxy)-4-hexyloxybenzene typically involves the etherification of 4-hexyloxyphenol with 2-butenyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butenyloxy)-4-hexyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond in the butenyloxy group to a single bond.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Butenyloxy)-4-hexyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Butenyloxy)-4-hexyloxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butenyloxy)-4-methoxybenzene
  • 1-(2-Butenyloxy)-4-ethoxybenzene
  • 1-(2-Butenyloxy)-4-propyloxybenzene

Uniqueness

1-(2-Butenyloxy)-4-hexyloxybenzene is unique due to the presence of both butenyloxy and hexyloxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-[(E)-but-2-enoxy]-4-hexoxybenzene

InChI

InChI=1S/C16H24O2/c1-3-5-7-8-14-18-16-11-9-15(10-12-16)17-13-6-4-2/h4,6,9-12H,3,5,7-8,13-14H2,1-2H3/b6-4+

InChI Key

QGVZNASWGRZIQD-GQCTYLIASA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)OC/C=C/C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCC=CC

Origin of Product

United States

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